molecular formula C15H16N2O B12606368 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile CAS No. 649759-98-8

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile

Katalognummer: B12606368
CAS-Nummer: 649759-98-8
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: PMUBSSBUHKLWOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is a complex organic compound with a molecular formula of C15H16N2O It is characterized by the presence of a piperidine ring, a phenylprop-2-en-1-yl group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with phenylprop-2-en-1-yl compounds under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethanol (EtOH).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-3-(3-phenylprop-2-en-1-yl)piperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carbonitrile group make it a versatile intermediate in organic synthesis, while the phenylprop-2-en-1-yl group contributes to its potential biological activities.

Eigenschaften

CAS-Nummer

649759-98-8

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-oxo-3-(3-phenylprop-2-enyl)piperidine-3-carbonitrile

InChI

InChI=1S/C15H16N2O/c16-12-15(10-5-11-17-14(15)18)9-4-8-13-6-2-1-3-7-13/h1-4,6-8H,5,9-11H2,(H,17,18)

InChI-Schlüssel

PMUBSSBUHKLWOK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)NC1)(CC=CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.